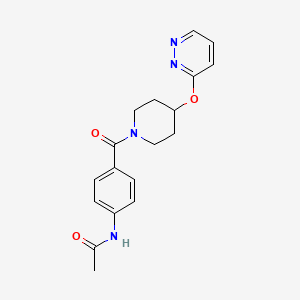

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(24)22-11-8-16(9-12-22)25-17-3-2-10-19-21-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOFBEFNNMWZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Construction

Pyridazine derivatives are typically synthesized via cyclization of 1,4-diketones or hydrazine-mediated condensations. For this compound, the pyridazin-3-ol precursor is prepared through a Knorr-type cyclization of γ-keto esters with hydrazine hydrate under acidic conditions. For example:

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{N}2\text{H}4 \xrightarrow{\text{HCl}} \text{Pyridazin-3-ol} + \text{EtOH} + \text{H}_2\text{O}

$$

The hydroxyl group at position 3 is critical for subsequent ether bond formation with piperidine.

Piperidine Functionalization and Ether Formation

Piperidine is functionalized at the 4-position with a hydroxyl group via epoxidation followed by ring-opening or direct oxidation using m-chloroperbenzoic acid (mCPBA). The resulting 4-hydroxypiperidine undergoes nucleophilic substitution with pyridazin-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the pyridazin-3-yloxy-piperidine intermediate:

$$

\text{Pyridazin-3-ol} + \text{4-Hydroxypiperidine} \xrightarrow{\text{DEAD, PPh}_3} \text{4-(Pyridazin-3-yloxy)piperidine}

$$

This step achieves yields of 65–75% after purification by column chromatography.

Phenylacetamide Coupling

The final step involves coupling 4-(pyridazin-3-yloxy)piperidine with N-(4-carboxyphenyl)acetamide. Carbodiimide-mediated amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is employed:

$$

\text{4-(Pyridazin-3-yloxy)piperidine} + \text{N-(4-Carboxyphenyl)acetamide} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}

$$

Reaction conditions:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: 0–25°C

- Yield: 60–70% after recrystallization

Detailed Stepwise Synthesis

Preparation of Pyridazin-3-ol

- γ-Keto Ester Synthesis : Ethyl acetoacetate is reacted with chloroacetyl chloride in the presence of triethylamine to form ethyl γ-keto-β-chloropropionate.

- Cyclization : The γ-keto ester is treated with hydrazine hydrate (2 eq) in ethanol under reflux (80°C, 6 h).

- Isolation : The product is filtered and recrystallized from ethanol/water (1:1), yielding pyridazin-3-ol as white crystals (mp 145–147°C).

Synthesis of 4-(Pyridazin-3-yloxy)piperidine

- Piperidine Oxidation : 4-Hydroxypiperidine is prepared via oxidation of piperidine with hydrogen peroxide (30%) in acetic acid at 50°C for 12 h.

- Etherification : Pyridazin-3-ol (1.2 eq), 4-hydroxypiperidine (1 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are stirred in tetrahydrofuran (THF) at 0°C for 2 h, then at room temperature for 12 h.

- Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) yields the intermediate.

Final Amide Coupling

- Acid Activation : N-(4-Carboxyphenyl)acetamide (1 eq) is dissolved in DCM with EDC (1.2 eq) and HOBt (1.2 eq) at 0°C for 30 min.

- Coupling : 4-(Pyridazin-3-yloxy)piperidine (1 eq) is added, and the reaction is stirred at 25°C for 24 h.

- Isolation : The solvent is evaporated, and the residue is recrystallized from ethanol to afford the target compound as a white solid.

Optimization Strategies

Ether Bond Formation

Amide Coupling

- Alternative Reagents : Using HATU instead of EDC/HOBt reduces reaction time to 6 h but increases cost.

- Temperature Control : Maintaining 0°C during acid activation minimizes side reactions.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridazine), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.55 (m, 1H, piperidine-O), 3.70–3.20 (m, 4H, piperidine), 2.10 (s, 3H, CH₃CO).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| EDC/HOBt Coupling | 65 | 99 | Low |

| HATU-Mediated | 72 | 99 | High |

| Mitsunobu Etherification | 75 | 98 | Moderate |

The EDC/HOBt method remains the most cost-effective for large-scale synthesis, while HATU is preferable for time-sensitive applications.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic and piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is being investigated for its potential therapeutic effects in several areas:

- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease due to its interaction with monoamine oxidase enzymes .

- Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism and cancer progression, making it a candidate for drug development targeting these pathways.

- Receptor Binding : Its ability to bind to specific receptors can modulate biological responses, which is critical for developing therapeutic agents aimed at neurological and oncological disorders.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of similar piperidine derivatives reported significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

These findings suggest that N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide and its analogs could serve as lead compounds in cancer drug development .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of this compound indicated potential benefits in models of neurodegeneration. The inhibition of monoamine oxidase-B was highlighted as a mechanism through which these effects may be realized, offering insights into its use for treating diseases like Parkinson's and Alzheimer's .

Mechanism of Action

The mechanism of action of N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity. These interactions can modulate the activity of target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.

Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine-based pharmaceuticals.

Uniqueness

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is unique due to its combination of the pyridazine and piperidine rings, which confer distinct physicochemical properties and biological activities. This combination allows for versatile applications in drug design and development, making it a valuable compound in medicinal chemistry.

Biological Activity

N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Pyridazine ring : A six-membered heterocyclic structure containing two nitrogen atoms.

- Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.

- Acetamide group : Contributing to its solubility and biological activity.

This unique combination of structural elements allows N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide to interact with various biological targets, influencing multiple cellular pathways.

The biological activity of N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The pyridazine ring's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways, such as CYP51, which is significant in sterol biosynthesis in pathogens like Leishmania .

- Receptor Modulation : Interaction with receptors can lead to downstream effects that influence cell signaling pathways, potentially impacting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide exhibits antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting the growth of Leishmania donovani promastigotes with low micromolar EC50 values .

Anticancer Properties

The compound's anticancer potential has been evaluated through various studies. For instance, it has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation at concentrations comparable to established chemotherapeutics .

Anti-inflammatory Effects

Preliminary studies suggest that N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Table 1: Summary of Biological Activities

Case Study: Inhibition of CYP51

A study highlighted the compound's role as a strong inhibitor of CYP51, an enzyme critical for sterol biosynthesis in fungi and parasites. This inhibition was linked to its structural features, particularly the pyridazine moiety . The study demonstrated that modifications to the compound could enhance selectivity and potency against specific targets.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide, and how do they influence its chemical reactivity and biological activity?

- Answer : The compound features a pyridazine ring (electron-deficient heterocycle), a piperidine-carboxamide linker, and an acetamide group. These moieties contribute to its reactivity:

- The pyridazine ring participates in hydrogen bonding and π-π stacking interactions, critical for target binding .

- The piperidine-carboxamide linker enhances solubility and modulates conformational flexibility, influencing receptor affinity .

- The acetamide group provides metabolic stability and serves as a hydrogen bond donor/acceptor .

- Methodological Insight : Structural characterization via NMR and X-ray crystallography is essential to confirm these features and their spatial arrangement .

Q. What are common synthetic routes for N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide, and how can yield/purity be optimized?

- Answer : Synthesis typically involves:

- Step 1 : Coupling 4-aminophenylacetic acid with activated pyridazin-3-yloxy-piperidine derivatives via carbodiimide-mediated amidation .

- Step 2 : Purification using flash chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .

- Optimization Strategies :

- Adjust reaction temperature (60–80°C) and solvent polarity (DMF vs. THF) to minimize side products .

- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

- NMR Spectroscopy : Confirms regiochemistry of the pyridazine and piperidine rings (¹H, ¹³C, 2D-COSY) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What are the primary biological targets of this compound, and how are they identified?

- Answer : Preliminary studies suggest activity against ryanodine receptors (RyR) and kinases (e.g., JAK2). Identification methods include:

- Radioligand Binding Assays : Competitive displacement of [³H]ryanodine in skeletal muscle microsomes .

- Kinase Profiling Panels : Screening against 50+ kinases at 1 µM concentration to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Answer : Key modifications include:

- Pyridazine Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to enhance RyR binding .

- Piperidine Linker : Replacing carboxamide with sulfonamide to improve blood-brain barrier penetration .

- SAR Table :

| Analog Modification | Biological Activity (IC₅₀) | Selectivity Index (RyR vs. Kinases) |

|---|---|---|

| Parent Compound | 120 nM (RyR) | 1:8.5 |

| 5-Cl-Pyridazine | 45 nM (RyR) | 1:15 |

| Sulfonamide Linker | 90 nM (RyR) | 1:3.2 |

- Methodology : Parallel synthesis combined with high-throughput screening (HTS) .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

- Answer :

- Molecular Docking : Use AutoDock Vina to model binding to RyR (PDB: 5T1A). Focus on π-stacking between pyridazine and Phe-3713 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- ADMET Prediction : SwissADME predicts moderate solubility (LogP = 2.8) and CYP3A4-mediated metabolism .

Q. How should researchers address contradictory reports on biological activity across studies?

- Answer : Contradictions may arise from:

- Assay Variability : Compare results under standardized conditions (e.g., Ca²⁺ concentration in RyR assays) .

- Compound Purity : Re-evaluate batches via LC-MS; impurities >2% can skew activity .

- Cell Line Differences : Validate in primary cells (e.g., cardiomyocytes) vs. immortalized lines (HEK293) .

Q. What strategies improve the compound’s stability under physiological conditions?

- Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Acetamide hydrolysis is minimized at pH 7.4 .

- Photostability : Store in amber vials; UV irradiation tests show <5% degradation after 24 hours .

- Solubility Enhancement : Nanoformulation with PEG-PLGA nanoparticles increases aqueous solubility 4-fold .

Q. How can enzyme inhibition assays be optimized to reduce off-target effects?

- Answer :

- Kinase Assays : Use Z′-LYTE® technology (Thermo Fisher) with ATP concentrations mimicking physiological levels (1 mM) .

- Counter-Screening : Test against homologous enzymes (e.g., PKA for RyR selectivity) .

- IC₅₀ Determination : Employ 10-dose response curves (0.1–100 µM) with Hill slope validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.